molecular formula C22H17NO2 B14306901 (10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol CAS No. 117019-87-1

(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol

Cat. No.: B14306901
CAS No.: 117019-87-1
M. Wt: 327.4 g/mol
InChI Key: SCAUYLKEXSMQOD-FGZHOGPDSA-N
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Description

(10R,11R)-11-methoxy-13-azapentacyclo[128003,1204,9017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol involves multiple steps, including cyclization and functional group modifications. The specific synthetic routes and reaction conditions are tailored to achieve the desired stereochemistry and functional groups. Common reagents used in the synthesis include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex molecular structures and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its pentacyclic structure sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

117019-87-1

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol

InChI

InChI=1S/C22H17NO2/c1-25-22-20-18(15-8-4-5-9-16(15)21(22)24)12-17-14-7-3-2-6-13(14)10-11-19(17)23-20/h2-12,21-22,24H,1H3/t21-,22-/m1/s1

InChI Key

SCAUYLKEXSMQOD-FGZHOGPDSA-N

Isomeric SMILES

CO[C@H]1[C@@H](C2=CC=CC=C2C3=C1N=C4C=CC5=CC=CC=C5C4=C3)O

Canonical SMILES

COC1C(C2=CC=CC=C2C3=C1N=C4C=CC5=CC=CC=C5C4=C3)O

Origin of Product

United States

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